molecular formula C8H11N3O2 B7895574 (1-Pyrazin-2-yl-ethylamino)-acetic acid

(1-Pyrazin-2-yl-ethylamino)-acetic acid

Cat. No.: B7895574
M. Wt: 181.19 g/mol
InChI Key: IXBCWYQXQSISRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Pyrazin-2-yl-ethylamino)-acetic acid is an organic compound that features a pyrazine ring attached to an ethylamino group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Pyrazin-2-yl-ethylamino)-acetic acid typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 1,2-diamines with 1,2-diketones under acidic or basic conditions.

    Attachment of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions using ethylamine and suitable leaving groups on the pyrazine ring.

    Introduction of the Acetic Acid Moiety: The final step involves the reaction of the ethylamino group with chloroacetic acid under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1-Pyrazin-2-yl-ethylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyrazine ring or the ethylamino group, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ethylamine, chloroacetic acid, and other nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (1-Pyrazin-2-yl-ethylamino)-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of (1-Pyrazin-2-yl-ethylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring and ethylamino group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (1-Pyridin-2-yl-ethylamino)-acetic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.

    (1-Quinolin-2-yl-ethylamino)-acetic acid: Contains a quinoline ring, which is a fused ring system with different electronic properties.

    (1-Isoquinolin-2-yl-ethylamino)-acetic acid: Features an isoquinoline ring, another fused ring system with unique characteristics.

Uniqueness

(1-Pyrazin-2-yl-ethylamino)-acetic acid is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other similar compounds

Biological Activity

(1-Pyrazin-2-yl-ethylamino)-acetic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. The structure can be represented as follows:

  • Chemical Formula: C₉H₁₃N₃O₂
  • Molecular Weight: 183.22 g/mol

The compound features a pyrazine ring, which is known to interact with various biological targets, enhancing its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to modulate specific signaling pathways and receptor interactions. Key mechanisms include:

  • Inhibition of Protein Kinases: The compound has shown potential as an inhibitor of Bruton's Tyrosine Kinase (BTK), which plays a crucial role in B-cell receptor signaling and is a target for therapies in hematological malignancies .
  • Modulation of Ion Channels: Research indicates that derivatives of pyrazine compounds can act as potassium channel modulators, which may lead to therapeutic applications in cardiovascular diseases .
  • Anti-inflammatory Effects: Some studies suggest that similar compounds exhibit anti-inflammatory properties, potentially making them useful in treating conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
BTK InhibitionInduces apoptosis in malignant B-cells
Ion Channel ModulationAlters cardiac action potentials
Anti-inflammatoryReduces cytokine production

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • BTK Inhibition Study : A study published in Nature demonstrated that a related compound exhibited significant BTK inhibition with DC50 values indicating potent activity against B-cell malignancies. This suggests that this compound may have similar efficacy .
  • Potassium Channel Modulation : Research highlighted the role of pyrazine derivatives in modulating small conductance calcium-activated potassium channels (SK channels). These findings indicate potential applications in treating disorders related to cardiac rhythm abnormalities .
  • Anti-inflammatory Activity : A comparative analysis showed that this compound reduced the expression of pro-inflammatory cytokines in vitro, supporting its potential use in inflammatory diseases .

Properties

IUPAC Name

2-(1-pyrazin-2-ylethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-6(11-5-8(12)13)7-4-9-2-3-10-7/h2-4,6,11H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBCWYQXQSISRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.